

Technical Guide: Solubility Data & Characterization of N,N-Dimethylsulfonamide Derivatives

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Compound of Interest

Compound Name: *N,N*-dimethylsulfonamide

Cat. No.: B8613816

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Executive Summary & Chemical Disambiguation

In the context of pharmaceutical synthesis and formulation, the term "**N,N-dimethylsulfonamide**" often introduces ambiguity. It typically refers to one of two distinct chemical entities, both critical in drug development but possessing vastly different physicochemical profiles. This guide addresses both to ensure operational precision.

Compound Name	N,N-Dimethylsulfamide	N,N-Dimethylmethanesulfonamide
Common Abbreviation	DMS	DMMSA
CAS Number	3984-14-3	918-05-8
Structure		
Physical State (25°C)	White crystalline solid (MP: 95–96°C)	Low-melting solid/Liquid (MP: 42–45°C)
Primary Application	Reagent for sulfamoylation; pharmacophore	Polar aprotic solvent; cosolvent in catalysis

Note: Unless specified, "**N,N-dimethylsulfonamide**" in literature often defaults to the sulfamide derivative (CAS 3984-14-3) due to its prevalence as a leaving group or structural motif in medicinal chemistry.

Solubility Data Profile

N,N-Dimethylsulfamide (CAS 3984-14-3)

This compound exhibits a solubility profile characteristic of a polar, hydrogen-bond donating/accepting solid. It is moderately soluble in polar aprotic solvents but shows limited solubility in non-polar hydrocarbons.

Table 1: Solubility Profile of N,N-Dimethylsulfamide

Solvent	Solubility Qualitative	Approximate Solubility (25°C)	Mechanistic Insight
Water	Soluble	> 50 g/L	High H-bonding capacity (donor/acceptor) allows extensive hydration.
Methanol	Slightly Soluble	~10–20 g/L	Proticity of MeOH competes with solute-solute H-bonds.
Acetone	Slightly Soluble	< 10 g/L	Lack of H-bond donors in solvent limits dissolution of the crystal lattice.
DMSO	Soluble	High (>100 g/L)	Strong dipole-dipole interactions disrupt the crystal lattice effectively.
Ethyl Acetate	Moderately Soluble	Used in Extraction	Sufficient solubility for liquid-liquid extraction from aqueous phases.
Dichloromethane	Sparingly Soluble	< 5 g/L	Often used to wash/precipitate the compound from more soluble mixtures.

Data Source Aggregation: Synthesized from synthetic workups (e.g., ChemicalBook, BenchChem) where EtOAc is used for extraction and DCM for precipitation.

N,N-Dimethylmethanesulfonamide (CAS 918-05-8)

As a low-melting solid that behaves like a solvent, DMMSA exhibits much higher miscibility with organic solvents.

- Water: Miscible / Highly Soluble (Acts as a cosolvent).
- Chloroform/DCM: Highly Soluble.
- Alcohols: Miscible.

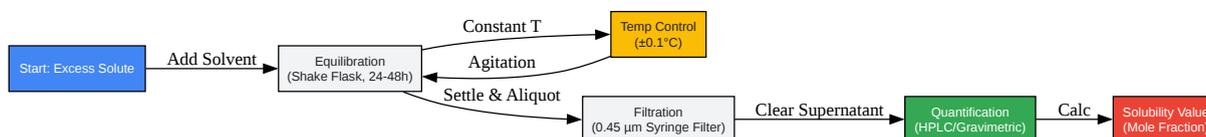
Experimental Protocols for Solubility Determination

When literature data is insufficient for a specific binary solvent system, the following self-validating protocols must be employed. These methods ensure thermodynamic equilibrium is reached, preventing supersaturation artifacts.

Protocol A: Static Equilibrium (Shake-Flask) Method

Best for: Stable solids (e.g., N,N-Dimethylsulfamide) where high precision is required.

Workflow Diagram:



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Figure 1: Standard Shake-Flask Solubility Determination Workflow.

Step-by-Step Procedure:

- Preparation: Add excess N,N-dimethylsulfamide solid to a scintillation vial containing 5 mL of the target solvent. Ensure undissolved solid remains visible.
- Equilibration: Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Shake at 200 rpm for 24–48 hours.

- Settling: Stop agitation and allow the suspension to settle for 2–4 hours at the same temperature to prevent precipitation.
- Sampling: Using a pre-warmed syringe and a 0.45 μm PTFE filter, withdraw 1 mL of the supernatant.
- Quantification (Gravimetric):
 - Weigh a clean, dry weighing dish ().
 - Add the filtered supernatant and weigh immediately ().
 - Evaporate solvent under vacuum/nitrogen flow until constant mass is achieved ().
 - Calculation:
.

Protocol B: Laser Dynamic Monitoring

Best for: Rapid screening of temperature-dependent solubility (polythermal method).

- Setup: Place a known mass of solute and solvent in a jacketed glass vessel with a magnetic stirrer.
- Laser Path: Direct a He-Ne laser beam through the solution to a photodiode detector.
- Heating: Slowly heat the mixture (0.5 K/min).
- Detection: The point where the laser transmittance sharply increases (scattering decreases) corresponds to the saturation temperature () for that specific concentration.

Thermodynamic Modeling

To predict solubility at temperatures outside the experimental range, the Modified Apelblat Equation is the industry standard for sulfonamide derivatives.

Equation:

- : Mole fraction solubility of the solute.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis of experimental data.

Mechanistic Interpretation:

- Parameter B: Related to the enthalpy of solution. A highly negative B value indicates a strongly endothermic dissolution process, common for crystalline sulfonamides in polar solvents.
- Parameter C: Accounts for the temperature dependence of the enthalpy of fusion.

Validation Criteria: When fitting your data, ensure the Relative Average Deviation (RAD) is < 2%.

Applications & Implications

Synthetic Chemistry

N,N-Dimethylsulfamide is a versatile reagent.^{[1][2][3]} Its solubility profile dictates the choice of solvent for reactions:

- Sulfamoylation: Reactions are typically run in Acetonitrile or DCM (heterogeneous) or DMF (homogeneous) depending on the counter-reagent.
- Workup: The "Slightly Soluble" nature in cold acetone allows for purification by recrystallization—dissolve in hot acetone, cool to precipitate pure crystals.

Environmental Fate (NDMA Precursor)

N,N-Dimethylsulfamide is a known precursor to N-Nitrosodimethylamine (NDMA), a potent carcinogen, particularly during water treatment (ozonation).[4][5][6]

- Solubility Implication: Its high water solubility (>50 g/L) means it persists in aqueous environmental matrices and is difficult to remove via standard filtration, requiring reverse osmosis or advanced oxidation processes.

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